
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate” is complex. It contains a total of 58 bonds, including 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 four-membered ring, 2 six-membered rings, and 1 seven-membered ring .科学的研究の応用
Synthesis and Transformations
Studies have focused on the synthesis and transformation of related carbamates and sulfonamides. For instance, research by Velikorodov and Shustova (2017) described the oxidation of methyl (4-acetylphenyl)carbamate to produce various derivatives, showcasing the chemical versatility of carbamate compounds in synthesis applications (Velikorodov & Shustova, 2017). Similarly, Hussein's study highlighted the synthesis of novel sulfonamide hybrids, combining sulfonamide and carbamate structures, and evaluating their antimicrobial activities (Hussein, 2018).
Biological Activities
The antimicrobial and cytotoxic potential of carbamate derivatives has been a significant focus. For example, new sulfonamide hybrids with carbamate scaffolds were synthesized and tested for antimicrobial activity, showing promising results against certain bacteria (Hussein, 2018). Furthermore, Spencer et al. (2009) explored the cytotoxicity of palladacycles, compounds that might share structural similarities with the targeted compound, demonstrating the potential for cancer research applications (Spencer et al., 2009).
Drug Discovery and Development
In the realm of drug discovery, the synthesis and evaluation of related compounds for treating protozoal infections have been reported. Devine et al. (2015) discussed the discovery of compounds with potent activity against pathogens causing diseases like human African trypanosomiasis and Chagas disease, showcasing the therapeutic potential of sulfonamide and carbamate hybrids in treating tropical diseases (Devine et al., 2015).
特性
IUPAC Name |
methyl N-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-17(21)18-14-6-8-16(9-7-14)25(22,23)20-11-3-10-19(12-13-20)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGGGTKVUASNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


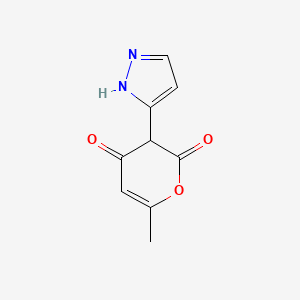


![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)

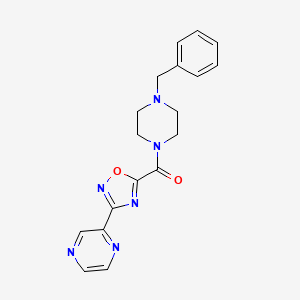
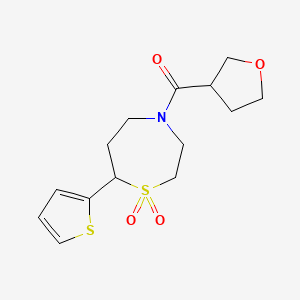
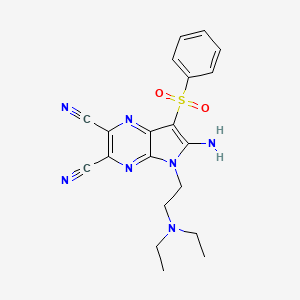
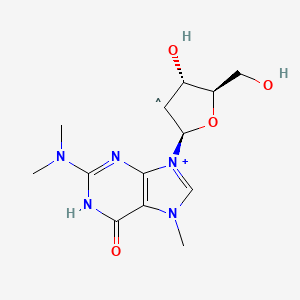
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)
![5-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2816328.png)